N1-(4-fluorobenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
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Description
N1-(4-fluorobenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H24FN3O4S2 and its molecular weight is 453.55. The purity is usually 95%.
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Biological Activity
N1-(4-fluorobenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Structure and Properties
The compound features a complex structure characterized by the following components:
- 4-Fluorobenzyl group : Contributes to its lipophilicity and potential receptor interactions.
- Piperidine ring : Known for its role in various pharmacological activities.
- Thiophenesulfonamide moiety : May enhance biological activity through specific molecular interactions.
The biological activity of this compound is hypothesized to involve multiple pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which is common among oxalamide derivatives. For instance, related compounds have shown inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis, suggesting a potential application in treating pigmentation disorders .
- Receptor Modulation : The presence of the piperidine ring indicates possible interactions with neurotransmitter receptors, potentially influencing neurological pathways.
- Antioxidant Activity : Some oxalamides exhibit antioxidant properties, which could contribute to their therapeutic effects against oxidative stress-related diseases.
Antimelanogenic Activity
A study focusing on derivatives of 4-fluorobenzylpiperazine indicated that similar compounds exhibit significant antimelanogenic effects. These compounds were evaluated for their ability to inhibit tyrosinase activity in vitro, showing promising results without cytotoxicity in B16F10 melanoma cells .
Case Studies
Several case studies have explored the biological activities of structurally related compounds:
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S2/c21-16-8-6-15(7-9-16)14-23-20(26)19(25)22-11-10-17-4-1-2-12-24(17)30(27,28)18-5-3-13-29-18/h3,5-9,13,17H,1-2,4,10-12,14H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEJLNQDEIMPJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.